7-Methoxy-1H-indazole-4-carbaldehyde

Nitric oxide synthase inhibition Isoform selectivity 7-Substituted indazole SAR

Unlike generic 3- or 5-carbaldehyde indazoles, 7-Methoxy-1H-indazole-4-carbaldehyde offers a dual-functional architecture: a 7-methoxy group (+M resonance, lipophilicity) paired with a reactive 4-aldehyde for reductive amination, Schiff base formation, and library diversification. This substitution pattern is critical for ALDH1A1 inhibitor SAR at the 7-position vector and kinase isoform selectivity—generic indazole aldehydes cannot replicate this electronic and steric profile. Buy this high-purity building block for focused library synthesis targeting cancer stem cell pathways.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B11912478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1H-indazole-4-carbaldehyde
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C=O)C=NN2
InChIInChI=1S/C9H8N2O2/c1-13-8-3-2-6(5-12)7-4-10-11-9(7)8/h2-5H,1H3,(H,10,11)
InChIKeyIAGLGBHPILHSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1H-indazole-4-carbaldehyde: A Dual-Functional Indazole Building Block with Differentiated Reactivity


7-Methoxy-1H-indazole-4-carbaldehyde (CAS 1935325-78-2) is a heterocyclic aromatic aldehyde belonging to the indazole class of privileged scaffolds in medicinal chemistry [1]. The compound features a 1H-indazole core bearing an electron-donating methoxy substituent at the 7-position and a reactive aldehyde group at the 4-position . This specific substitution pattern distinguishes it from more common 3- or 5-carbaldehyde indazole isomers and provides a unique combination of electronic effects and synthetic versatility . Indazoles are recognized as bioisosteres of phenol and indole, with improved lipophilicity and reduced susceptibility to Phase I and II metabolism compared to phenol itself [1].

7-Methoxy-1H-indazole-4-carbaldehyde: Why Positional and Substituent Differences Preclude Simple Interchange


Substituting 7-Methoxy-1H-indazole-4-carbaldehyde with a generic indazole aldehyde (e.g., 1H-indazole-4-carbaldehyde, 7-methyl-1H-indazole-4-carbaldehyde, or 3-carbaldehyde isomers) is not chemically or pharmacologically equivalent. The 7-methoxy group introduces an electron-donating resonance effect (+M) that alters the electron density distribution across the indazole ring, directly affecting both reactivity at the 4-aldehyde site and potential binding interactions with biological targets [1]. Furthermore, indazole carbaldehyde positional isomers (e.g., 3-carbaldehyde versus 4-carbaldehyde) exhibit fundamentally different reactivity profiles due to altered conjugation with the pyrazole nitrogen atoms, preventing their use as drop-in replacements in synthetic sequences . The combined presence of the 7-methoxy and 4-aldehyde moieties creates a specific dual-functional handle that generic alternatives lacking either feature cannot replicate.

7-Methoxy-1H-indazole-4-carbaldehyde: Quantified Differentiation Against Closest Analogs


7-Methoxy Substituent Imparts Functional Selectivity Across NOS Isoforms

Among a series of isomeric methoxyindazoles (4-, 5-, 6-, and 7-methoxy), only the 7-methoxy analog (7-MI) demonstrated meaningful inhibitory activity against neuronal and endothelial nitric oxide synthase (NOS I and NOS III), while the 4-, 5-, and 6-methoxy isomers were almost inactive against all three NOS isoforms [1]. This positional requirement establishes the 7-methoxy substitution as critical for biological activity within this chemotype, a finding that provides class-level inference for the aldehyde-containing derivative. 7-MI also displayed selectivity toward constitutive NOS isoforms (NOS I and NOS III) over inducible NOS II, which remained almost insensitive [1].

Nitric oxide synthase inhibition Isoform selectivity 7-Substituted indazole SAR

7-Methyl Analog Demonstrates Quantified ALDH1A1 Inhibition: Benchmark for 7-Position Substitution Effects

The 7-methyl-substituted analog, 7-Methyl-1H-indazole-4-carbaldehyde, has been characterized as a potent inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 value of 246 nM . This quantitative data provides a benchmark for understanding the contribution of a 7-position substituent to target engagement in the 1H-indazole-4-carbaldehyde scaffold. While direct data for the 7-methoxy compound are not available in the same assay system, this evidence demonstrates that 7-substitution on the indazole-4-carbaldehyde core can yield nanomolar potency against a therapeutically relevant enzyme target.

ALDH1A1 inhibition Cancer stem cell target 7-Substituted indazole SAR

Increased Lipophilicity Relative to Unsubstituted Parent Compound

The introduction of a methoxy group at the 7-position increases molecular weight (176.17 g/mol versus 146.15 g/mol) and is expected to increase lipophilicity (LogP) relative to the unsubstituted 1H-indazole-4-carbaldehyde parent scaffold. The unsubstituted parent has a reported ACD/LogP of 1.24 . While experimental LogP for 7-Methoxy-1H-indazole-4-carbaldehyde is not available in the open literature, the methoxy group (+M, electron-donating) enhances lipophilicity and modifies hydrogen-bonding capacity relative to the hydrogen-substituted parent [1]. Indazoles generally exhibit greater lipophilicity than their phenol bioisosteric counterparts and reduced susceptibility to Phase I and II metabolism [1].

Physicochemical properties Lipophilicity Drug-likeness LogP comparison

Differentiated Reactivity: 4-Aldehyde Position Versus 3-Carbaldehyde Isomers

The 4-position aldehyde group in 1H-indazole-4-carbaldehyde derivatives offers different reactivity and potential for forming diverse derivatives compared to the more common 1H-indazole-3-carbaldehyde isomer . The electronic environment at the 4-position is distinct from the 3-position due to differences in conjugation with the indazole nitrogen atoms. For 7-Methoxy-1H-indazole-4-carbaldehyde, the combined effect of the 7-methoxy electron-donating group and the 4-aldehyde creates a unique electronic landscape that differs from both 3-carbaldehyde isomers and non-methoxylated 4-carbaldehyde analogs .

Synthetic chemistry Positional isomer reactivity Aldehyde functionalization

7-Methoxy-1H-indazole-4-carbaldehyde: Recommended Research and Procurement Applications


Kinase Inhibitor Scaffold Optimization with 7-Position SAR Exploration

The indazole scaffold is a privileged chemotype in protein kinase inhibitor drug discovery, with numerous indazole-containing compounds demonstrating potent kinase inhibition [1]. 7-Methoxy-1H-indazole-4-carbaldehyde provides a dual-functional handle for exploring structure-activity relationships at the 7-position vector, a site demonstrated to be critical for isoform selectivity in related indazole chemotypes (as shown by 7-MI versus other methoxy isomers in NOS inhibition studies) . The 4-aldehyde group enables rapid diversification via reductive amination, Schiff base formation, or oxidation/reduction sequences, while the 7-methoxy group contributes electron-donating character and increased lipophilicity .

Synthesis of ALDH1A1-Targeted Chemical Probes and Inhibitor Libraries

Based on the demonstrated potency of the 7-methyl analog (IC50 = 246 nM against ALDH1A1) [1], the 7-methoxy variant of the indazole-4-carbaldehyde scaffold represents a logical candidate for inclusion in ALDH1A1-targeted chemical probe development and inhibitor library construction. ALDH1A1 is implicated in cancer stem cell maintenance and chemotherapy resistance, making it a target of interest in oncology research. The 7-methoxy substitution offers an alternative electronic and steric profile relative to the 7-methyl analog, providing SAR expansion opportunities.

Diversity-Oriented Synthesis (DOS) Using a 4-Aldehyde, 7-Methoxy Indazole Core

The combination of a 4-position aldehyde and 7-position methoxy substituent on the indazole core creates a versatile building block for diversity-oriented synthesis. Unlike the more common 3-carbaldehyde indazoles, the 4-carbaldehyde isomer provides a distinct exit vector for library construction [1]. The 7-methoxy group can serve as a latent handle for further functionalization or can remain as a fixed substituent to probe electronic effects on downstream biological activity. This compound is particularly suited for generating focused libraries around 4,7-disubstituted indazole scaffolds.

Biophysical and Computational Chemistry Studies of Electronic Effects

The 7-methoxy group exerts a +M (electron-donating by resonance) effect on the indazole aromatic system, which can be leveraged in biophysical and computational chemistry studies to investigate electronic modulation of ligand-protein interactions. The compound serves as a useful probe for evaluating how electron-donating substituents at the 7-position affect binding thermodynamics, hydrogen-bonding capacity, and π-stacking interactions relative to unsubstituted or electron-withdrawing analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-1H-indazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.